Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate
Overview
Description
Molecular Structure Analysis
The molecular formula of “Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate” is C12H16ClNO2 . The molecular weight is 241.71 .
Physical And Chemical Properties Analysis
The predicted boiling point of “Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate” is 314.2±37.0 °C . The predicted density is 1.133±0.06 g/cm3 . The predicted acidity coefficient (pKa) is -0.05±0.10 .
Scientific Research Applications
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Synthesis and Crystal Structure Analysis
- Field : Crystallography .
- Application : This compound has been used in the synthesis of a complex organic molecule .
- Method : The synthesis involved several steps, including the use of this compound as a starting material .
- Results : The final product was a complex molecule with the formula C36H32ClN3O7 .
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Chemoselective N-tert-butoxycarbonylation
- Field : Organic Chemistry .
- Application : A similar compound, tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate, has been used as a chemoselective N-tert-butoxycarbonylation reagent .
- Method : The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .
- Results : The Boc carrier was easily recyclable, and has great application prospects for industrial production .
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Synthesis of N-α-Fmoc-phospho (1-nitrophenylethyl-2-cyanoethyl)-L-serine
- Field : Biochemistry .
- Application : A similar compound, tert-Butyl 2,2,2-trichloroacetimidate, has been used in the synthesis of N-α-Fmoc-phospho (1-nitrophenylethyl-2-cyanoethyl)-L-serine .
- Method : The synthesis involved several steps, including the use of this compound as a starting material .
- Results : The final product was a complex molecule used as a caged building block .
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Antibacterial Activities
- Field : Microbiology .
- Application : Similar compounds have been screened for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
- Method : The compounds were tested in vitro at concentrations of 10 μg/disc .
- Results : The results of these tests were not provided in the source .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8-5-6-10(13)14-9(8)7-11(15)16-12(2,3)4/h5-6H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDTYRCTJWKWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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